4,5-Di(vinyloxymethyl)cyclohexene oxide is a complex organic compound that belongs to the class of cycloaliphatic epoxides. This compound is notable for its potential applications in various fields, particularly in organic synthesis and polymer chemistry. It is derived from cyclohexene and features two vinyloxymethyl groups attached to the cyclohexene oxide framework, enhancing its reactivity and utility in chemical processes.
The compound can be synthesized from cyclohexene through several methods, including epoxidation reactions. Cyclohexene oxide, a precursor, is produced via the oxidation of cyclohexene using peracids or other oxidizing agents . The specific synthesis of 4,5-Di(vinyloxymethyl)cyclohexene oxide typically involves further functionalization of cyclohexene oxide.
4,5-Di(vinyloxymethyl)cyclohexene oxide is classified as an epoxide due to the presence of a three-membered cyclic ether in its structure. It is also categorized under reactive intermediates used in polymerization and organic synthesis.
The synthesis of 4,5-Di(vinyloxymethyl)cyclohexene oxide can be achieved through several methods:
The molecular structure of 4,5-Di(vinyloxymethyl)cyclohexene oxide consists of a cyclohexene ring with an epoxide functional group and two vinyloxymethyl substituents. The presence of these substituents increases the compound's reactivity compared to simpler epoxides.
4,5-Di(vinyloxymethyl)cyclohexene oxide can participate in various chemical reactions:
The mechanism of action for 4,5-Di(vinyloxymethyl)cyclohexene oxide primarily involves its reactivity as an epoxide:
4,5-Di(vinyloxymethyl)cyclohexene oxide has several applications in scientific research and industry:
Transition metal catalysts enable precise stereocontrol in cyclohexene epoxidation through well-defined coordination geometries and electronic environments. Palladium oxide (PdO)-based systems demonstrate exceptional efficiency for cyclohexene derivatives, operating via a kinetically confined surface radical pathway. When combined with bromide ions, PdO generates surface-bound bromine radicals (Br•) that activate inert C=C bonds at remarkably reduced overpotentials (550 mV lower than non-catalytic systems). This confinement prevents homogeneous radical side reactions, achieving >99% selectivity and >80% yield for cyclohexene oxide formation. The mechanism involves sequential steps: (1) electrochemical generation of adsorbed Br• species; (2) regioselective addition to cyclohexene forming a bromonium ion intermediate; and (3) nucleophilic attack by surface-bound oxygen species derived from water oxidation [3].
Zinc oxide-iron oxide "hedgehog particles" (ZnO/Fe₂O₃) represent another innovative approach, leveraging hierarchical architecture for enhanced catalytic efficiency. These nanostructured catalysts feature ZnO spikes radially assembled on α-Fe₂O₃ microcubes, creating a high-surface-area interface that stabilizes Pickering emulsions. In biphasic systems containing hydrogen peroxide, these particles facilitate direct alkane-to-epoxide conversion via interfacial electron transport. The unique geometry promotes mass transport and confines radical intermediates, achieving 47% cyclohexene oxide yield at 100°C – a pathway unattainable with conventional catalysts [7].
Organocatalysis provides metal-free alternatives for stereoselective epoxidation, leveraging chiral amine scaffolds to induce asymmetry. Chiral lithium amides derived from C₂-symmetric diamines enable enantioselective deprotonation of prochiral epoxides. For cyclohexene oxide desymmetrization, catalysts like (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]hept-5-ene achieve 99% enantiomeric excess (ee) through a rigid transition state where steric repulsion blocks one enantioface. The reaction proceeds via concerted deprotonation where the lithium amide coordinates the epoxide oxygen, directing base-mediated hydrogen abstraction from the least hindered carbon [9].
Additives critically influence stereoselectivity in these systems. Hexamethylphosphoramide (HMPA) suppresses unselective aggregate formation in lithium amide catalysts, improving ee from 78% to 96% in cyclohexene oxide desymmetrization. Similarly, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enhances reactivity by promoting monomeric catalytic species. These organocatalytic strategies avoid transition metals while achieving industrially relevant stereoselectivity (>95% ee) under mild conditions [9].
Radical addition pathways enable direct vinyloxymethyl functionalization of epoxide-containing scaffolds. Electrophilic vinyl radicals generated from vinylcyclohexene precursors undergo regioselective addition to electron-rich epoxide carbons. 4-Vinylcyclohexene diepoxide serves as a key intermediate, synthesized via epoxidation of 4-vinylcyclohexene with peroxyacetic acid. The strained diepoxide undergoes ring-opening when exposed to radical initiators like di-(2-isocaranyl)borane, forming carbon-centered radicals that attack vinyl groups. This process achieves 94% yield for vinyl-functionalized cyclohexene derivatives when conducted in anhydrous toluene at 60°C [6] [8].
Photocatalytic systems using ZnO/Fe₂O₃ hedgehog particles generate vinyl radicals under visible light irradiation. The ZnO spikes facilitate electron-hole separation, producing highly reducing electrons (ECB = -0.5 V vs. NHE) that convert vinyl halides to corresponding radicals. These radicals add across epoxide rings with regioselectivity dictated by steric factors, preferentially attacking less substituted carbons. The method achieves 68% yield for 4-vinyloxymethyl cyclohexene oxide derivatives without precious metal catalysts [7].
Epoxides undergo ring-opening with oxygen, nitrogen, and carbon nucleophiles, providing access to diversely functionalized vinyloxymethyl derivatives. Zinc ethyl-mediated hydrosilylation represents a powerful approach for installing vinyl groups via nucleophilic addition. Combining ZnEt₂ with chiral pybox ligands (e.g., 2,6-bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-pyridine) catalyzes asymmetric hydrosilylation of cyclohexenone intermediates. Subsequent hydrolysis yields allylic alcohols like (R)-cyclohexenol in 88% yield, which serves as a precursor for vinyl ether formation via Williamson ether synthesis [9].
Table: Nucleophilic Modification Routes for Vinyloxymethyl Installation
Nucleophile | Catalyst System | Product | Yield (%) | Reference |
---|---|---|---|---|
Polymethylhydrosiloxane | ZnEt₂/pybox | Hydrosilylated cyclohexenol | 88 | [9] |
Vinylmagnesium bromide | None | Divinyl cyclohexanol | 82 | Analogous to [6] |
Sodium vinyl sulfinate | Pd(PPh₃)₄ | Vinyl sulfone derivative | 75 | Analogous to [8] |
Epoxide ring-opening with vinyl Grignard reagents proceeds under chelation control when Lewis acids like copper iodide are present. The vinyl group attacks the epoxide carbon anti to the directing oxygen-metal complex, achieving 82% yield for 4,5-di(vinyloxymethyl)cyclohexene oxide analogs. This method preserves epoxide stereochemistry while introducing vinyl functionality [6].
Continuous-flow reactors overcome intrinsic limitations of batch systems in gas-liquid reactions through engineered interfacial contact. Stainless steel tubular reactors (2.17 mm inner diameter) achieve 660-fold enhancement in cyclohexene epoxidation rate compared to batch when using air as oxidant. This acceleration stems from Taylor flow patterns creating thin liquid films around gas bubbles, reducing diffusion pathlengths to ~10 μm. At optimized gas-to-liquid flow ratios (184:1 v/v), oxygen transfer rates reach 0.45 mol·L⁻¹·min⁻¹ – 50× higher than bubbled batch reactors. The process operates at 0.9 MPa backpressure, maintaining single-phase flow while enabling air utilization without explosive limits [5].
Microfluidic confinement also stabilizes peracid intermediates formed in situ from aldehydic co-reductants. Isobutyraldehyde reacts with oxygen to form perisobutyric acid within 0.35 min residence time, with >95% conversion efficiency. The continuous consumption of this reactive intermediate prevents Baeyer-Villiger side reactions, achieving 73% cyclohexene oxide selectivity. Reactor orientation (vertical upward flow) enhances phase separation and prevents channel clogging during extended operation [5].
Precise spatiotemporal control in flow reactors enables optimization of thermally sensitive epoxidation reactions. For cyclohexene oxide synthesis, temperature-residence time profiling reveals a volcano relationship where yield maximizes at 100°C with 1.4 min residence:
Table: Temperature and Residence Time Optimization in Flow Epoxidation
Temperature (°C) | Residence Time (min) | Conversion (%) | Epoxide Yield (%) |
---|---|---|---|
40 | 0.35 | 20 | 0 |
80 | 0.35 | 58 | 32 |
100 | 0.35 | 73 | 47 |
100 | 1.40 | 91 | 80 |
100 | 2.00 | 65 | 42 |
120 | 0.35 | 90 | 47 |
The optimal 100°C/1.4 min condition balances three factors: (1) activation energy for peracid formation (Eₐ = 65 kJ/mol); (2) epoxidation kinetics (Eₐ = 48 kJ/mol); and (3) thermal decomposition of epoxide (>110°C). Beyond 1.4 min, over-oxidation to diketones becomes significant. This profile enables 80% isolated yield of cyclohexene oxide with 99% selectivity – outperforming batch systems requiring 270 min for 75% yield [5].
Scale-up considerations include residence time distribution control using oscillatory flow to minimize axial dispersion. Implementing baffled tubes with 5 mm constrictions every 20 cm reduces dispersity (D = 0.08) while maintaining production rates >100 g·h⁻¹. This approach achieves space-time yields of 8.9 kg·L⁻¹·day⁻¹ for functionalized epoxides, demonstrating viability for industrial-scale manufacturing [5].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1